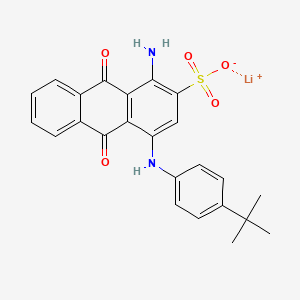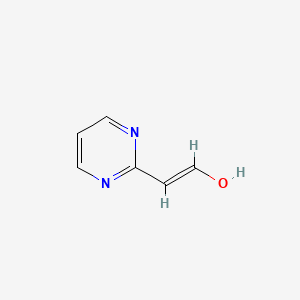
(E)-2-pyrimidin-2-ylethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-pyrimidin-2-ylethenol is an organic compound characterized by the presence of a pyrimidine ring attached to an aldehyde group through a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-pyrimidin-2-ylethenol typically involves the condensation of pyrimidine derivatives with aldehydes under controlled conditions. One common method involves the reaction of pyrimidine-2-carbaldehyde with an appropriate aldehyde in the presence of a base, such as sodium hydroxide, to facilitate the formation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-pyrimidin-2-ylethenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(E)-2-pyrimidin-2-ylethenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-2-pyrimidin-2-ylethenol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the aldehyde group can undergo reversible reactions with biological nucleophiles, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-(3,4-dicyanopyridin-2(1H)-ylidene)acetate: A compound with similar structural features but different functional groups.
(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile: Another compound with a similar pyridine ring structure.
Uniqueness
(E)-2-pyrimidin-2-ylethenol is unique due to its specific combination of a pyrimidine ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
119884-60-5 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.127 |
Nom IUPAC |
(2E)-2-(1H-pyrimidin-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+ |
Clé InChI |
JKXHBPMBUBQVAY-QHHAFSJGSA-N |
SMILES |
C1=CNC(=CC=O)N=C1 |
Synonymes |
Acetaldehyde, 2(1H)-pyrimidinylidene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



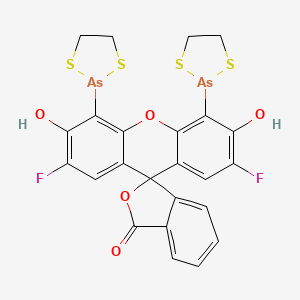
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
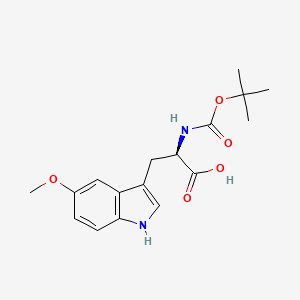
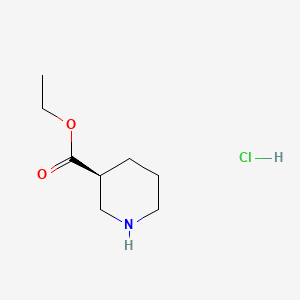
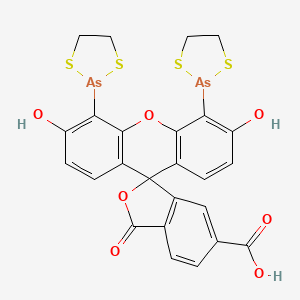

![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)
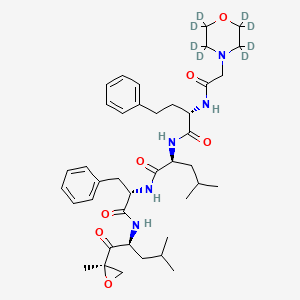
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
